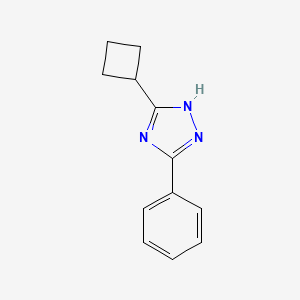
5-cyclobutyl-3-phenyl-1H-1,2,4-triazole
Übersicht
Beschreibung
5-cyclobutyl-3-phenyl-1H-1,2,4-triazole is a unique heterocyclic compound with the molecular weight of 199.26 . It is a part of the 1,2,4-triazole family, which are renowned scaffolds that are simple to conjugate with additional heterocyclic groups .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .
Molecular Structure Analysis
The molecular structure of 5-cyclobutyl-3-phenyl-1H-1,2,4-triazole is represented by the InChI code 1S/C12H13N3/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-10/h1-3,5-6,10H,4,7-8H2,(H,13,14,15) . This indicates the presence of a cyclobutyl group, a phenyl group, and a 1,2,4-triazole group in the molecule.
Chemical Reactions Analysis
1,2,4-Triazole compounds, including 5-cyclobutyl-3-phenyl-1H-1,2,4-triazole, are known for their excellent electronic properties, which have diagnostic potential in the fields of organic electronics and organic photovoltaics . The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer .
Physical And Chemical Properties Analysis
The InChI code provides information about its molecular structure .
Wissenschaftliche Forschungsanwendungen
Selective Inhibition of Enzymes
"5-cyclobutyl-3-phenyl-1H-1,2,4-triazole" derivatives have been identified as selective inhibitors of the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a significant role in the regulation of cortisol levels within cells. Such compounds exhibit activity both in vitro and in vivo, suggesting potential applications in managing conditions related to cortisol imbalance. The substitution of fluorine on the cyclobutane ring has shown to improve the pharmacokinetic profile of these compounds, enhancing their scientific applicability (Zhu et al., 2008).
Synthetic Methodologies and Chemical Structures
Research into the synthetic methodologies of triazoles, including "5-cyclobutyl-3-phenyl-1H-1,2,4-triazole," highlights the importance of these compounds in the construction of peptidomimetics or biologically active compounds. For example, the use of copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase offers a regiospecific pathway to diversely 1,4-substituted [1,2,3]-triazoles, demonstrating the versatility and efficiency of click chemistry in synthesizing triazole-based scaffolds with potential biological applications (Tornøe et al., 2002).
Quantum Mechanical and Structural Studies
Comprehensive quantum mechanical studies on triazole analogues, including those similar to "5-cyclobutyl-3-phenyl-1H-1,2,4-triazole," have been conducted to understand their structural, electronic, and biological properties. These studies provide insights into the reactivity, stability, and potential pharmacological applications of triazole compounds, offering a foundational basis for designing drugs or other biologically active molecules (Al‐Otaibi et al., 2020).
Catalysis and Organic Synthesis
"5-cyclobutyl-3-phenyl-1H-1,2,4-triazole" and related structures contribute significantly to the field of catalysis and organic synthesis. For instance, ruthenium-catalyzed synthesis methods have been developed for triazole-based scaffolds, showcasing the triazole's utility in constructing complex molecules with potential as turn inducers or enzyme inhibitors. Such advancements underscore the triazole's role in enhancing the efficiency and selectivity of synthetic organic reactions (Ferrini et al., 2015).
Wirkmechanismus
The mechanism of action of 1,2,4-triazole compounds is often related to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
Zukünftige Richtungen
The 1,2,4-triazole-containing scaffolds, including 5-cyclobutyl-3-phenyl-1H-1,2,4-triazole, have shown potential in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
Eigenschaften
IUPAC Name |
5-cyclobutyl-3-phenyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-10/h1-3,5-6,10H,4,7-8H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJJHVUXUYGCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NN2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



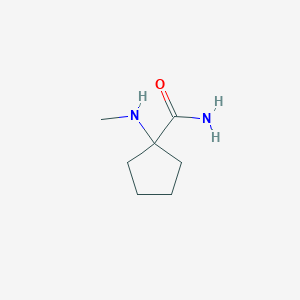

![Methyl 3-[(3-aminophenyl)sulfanyl]propanoate](/img/structure/B1427550.png)
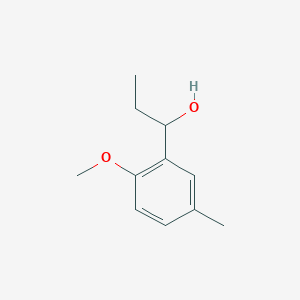

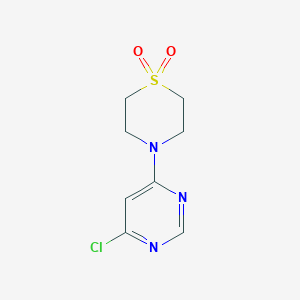
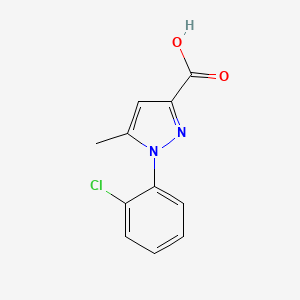

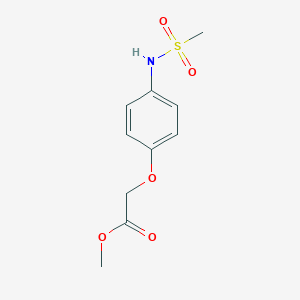
![methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate](/img/structure/B1427561.png)

![N-[(2-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1427565.png)

